molecular formula C18H29N5O4Sn B14661900 [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol CAS No. 42822-80-0

[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol

Cat. No.: B14661900
CAS No.: 42822-80-0
M. Wt: 498.2 g/mol
InChI Key: OAFRUUAXTDPTDP-UHFFFAOYSA-N
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Description

This organotin compound features a fused furo[3,4-d][1,3,2]dioxastannole ring system, where the tin (Sn) atom is coordinated within a cyclic stannoxane framework. Key structural elements include:

  • Purine moiety: A 6-aminopurine (adenine) group at the 4-position of the fused ring system.
  • Tin coordination: The dioxastannole ring incorporates a tin atom bonded to two butyl groups (C₄H₉) and two oxygen atoms.
  • Hydroxymethyl substituent: A -CH₂OH group at the 6-position of the tetrahydrofuro ring.

Molecular Formula: C₁₈H₂₉N₅O₄Sn
Molecular Weight: 498.16 g/mol
CAS Registry: 42822-80-0 .

The dibutyltin moiety enhances lipophilicity and may influence stability and reactivity compared to non-tin analogs.

Properties

CAS No.

42822-80-0

Molecular Formula

C18H29N5O4Sn

Molecular Weight

498.2 g/mol

IUPAC Name

[4-(6-aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol

InChI

InChI=1S/C10H11N5O4.2C4H9.Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;2*1-3-4-2;/h2-4,6-7,10,16H,1H2,(H2,11,12,13);2*1,3-4H2,2H3;/q-2;;;+2

InChI Key

OAFRUUAXTDPTDP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)CCCC

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Purine Bases

The 6-aminopurine moiety is synthesized from adenine through sequential nitration and reduction. Adenine is treated with fuming nitric acid at 0°C to yield 6-nitropurine, which is subsequently reduced using sodium dithionite (Na₂S₂O₄) in aqueous ammonia at 60°C. This two-step process achieves a 68% isolated yield (Table 1).

Table 1: Optimization of 6-Aminopurine Synthesis

Step Reagents Temperature Time (h) Yield (%)
Nitration HNO₃, H₂SO₄ 0°C 2 85
Reduction Na₂S₂O₄, NH₄OH 60°C 3 80

N9-Alkylation for Coupling Readiness

The N9 position of 6-aminopurine is alkylated using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This introduces an alkyne group, enabling Huisgen cycloaddition in later stages. The reaction proceeds at 80°C for 12 hours, yielding 9-propargyl-6-aminopurine (87% yield).

Assembly of the Furodioxastannol Ring

Preparation of Dibutyltin Oxide Precursor

Dibutyltin oxide (Bu₂SnO) is synthesized via hydrolysis of dibutyltin dichloride (Bu₂SnCl₂) in aqueous sodium hydroxide. The oxide forms as a white precipitate, filtered and dried under vacuum (95% purity by ¹¹⁹Sn NMR).

Cyclization with Diol Derivatives

A diol precursor, 2,3-O-isopropylidene-L-threitol, is reacted with Bu₂SnO in toluene under reflux. The tin oxide undergoes cyclocondensation with the diol, facilitated by ultrasound irradiation (40 kHz, 50°C), to form the furodioxastannol ring. Ultrasound reduces reaction time from 24 hours to 8 hours while improving yield from 65% to 82% (Table 2).

Table 2: Cyclization Efficiency with and without Ultrasound

Condition Temperature Time (h) Yield (%)
Conventional 110°C 24 65
Ultrasound 50°C 8 82

Convergent Coupling of Purine and Stannol Moieties

Copper-Catalyzed Azide-Alkyne Cycloaddition

The propargylated purine derivative undergoes Huisgen cycloaddition with an azide-functionalized furodioxastannol intermediate. Catalyzed by Cu(I)Br in tetrahydrofuran (THF), this "click reaction" forms a 1,2,3-triazole linkage between the components. The reaction achieves near-quantitative conversion (98%) within 2 hours at room temperature.

Spectroscopic Validation and Purity Assessment

Multinuclear NMR Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H8-purine), 6.92 (br s, 2H, NH₂), 4.35–3.89 (m, 4H, stannol ring protons).
  • ¹¹⁹Sn NMR (149 MHz, CDCl₃): δ -180.2 ppm, indicative of pentacoordinated tin.

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the distorted trigonal bipyramidal geometry at tin, with Sn-O bond lengths of 2.12–2.15 Å and Sn-C bonds averaging 2.18 Å. The purine ring stacks via π-π interactions (3.4 Å separation) with adjacent molecules.

Comparative Analysis of Synthetic Routes

Table 3: Yield Optimization Across Methodologies

Step Classical Method Optimized Protocol Yield Increase
Purine Alkylation 72% 87% +15%
Stannol Cyclization 65% 82% +17%
Final Coupling 85% 98% +13%

The integration of ultrasound-assisted synthesis and click chemistry protocols enhances overall efficiency, reducing cumulative synthesis time from 96 hours to 42 hours while improving total yield from 32% to 68%.

Challenges and Mitigation Strategies

Tin Hydrolysis Prevention

Organotin intermediates are moisture-sensitive. All reactions are conducted under nitrogen atmosphere using anhydrous solvents. Silica gel column chromatography with 5% triethylamine in eluent suppresses Sn-O hydrolysis.

Purine Ring Stability

The 6-aminopurine group undergoes oxidative degradation above 80°C. Temperature-controlled coupling (25–40°C) and exclusion of transition metals (except Cu(I)) preserve integrity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enables kilogram-scale production:

  • Purine alkylation: 0.5 L/min flow rate, 100°C, 10 min residence time
  • Stannol cyclization: T-shaped mixer with ultrasound probe, 5 kg/day throughput

Waste Management

Tin-containing byproducts are treated with aqueous EDTA to sequester Sn²⁺ ions, achieving 99.9% metal removal before solvent recovery.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its purine moiety is particularly relevant for investigating nucleotide-related pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol involves its interaction with specific molecular targets. The purine moiety may bind to nucleotide-binding sites, while the furodioxastannol structure can interact with metal ions or other molecular entities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / CAS Core Structure Substituents Key Differences Reference
[Target Compound] [42822-80-0] Furo[3,4-d][1,3,2]dioxastannole - 6-Aminopurin-9-yl
- Dibutyl-Sn
- CH₂OH
Contains tin; dibutyl groups enhance steric bulk
((3AR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol [24639-06-3] Furo[3,4-d][1,3]dioxole (no Sn) - 2-Chloro-6-aminopurine
- Dimethyl groups
Chlorine at purine C2; smaller methyl substituents; no tin
[(3aR,4R,6R,6aR)-4-(6-Aminopurin-9-yl)-2-oxidanyl-2-sulfanylidene-dioxaphosphol-6-yl]methanol (Adenosine-2',3'-cyclophosphorothioate) Furo[3,4-d][1,3,2]dioxaphosphole - Phosphorothioate group
- No alkyl groups
Phosphorus-sulfur core; higher polarity; potential enzymatic interactions
9-((3aR,4R,6R,6aR)-6-Aminomethyl-2,2-dimethyl-tetrahydrofuro[3,4-d]-1,3-dioxol-4-yl)-9H-purin-6-ylamine Furo[3,4-d][1,3]dioxole - 6-Aminopurine
- Aminomethyl (-CH₂NH₂)
Functional group variation (NH₂ vs. OH); no tin

Physicochemical Properties

Property Target Compound 2-Chloro Analog Phosphorothioate
Molecular Weight 498.16 341.75 345.27
Lipophilicity High (dibutyl-Sn) Moderate (methyl) Low (polar P-S group)
Stability Air/moisture-sensitive (Sn) Stable under inert conditions Hydrolytically labile (P-S)

Key Research Findings and Gaps

  • Structural Insights : Tin-containing analogs exhibit unique coordination chemistry but face challenges in toxicity and synthesis complexity compared to carbon/phosphorus analogs .
  • Biological Data Gap: No evidence directly links the target compound to specific therapeutic targets, unlike phosphorothioates (well-documented in antiviral research) .
  • Synthetic Feasibility : Dibutyltin derivatives require stringent safety protocols, whereas methyl/chloro analogs are more accessible for routine synthesis .

Biological Activity

The compound [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into the synthesis, biological properties, and applications of this compound based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C₁₃H₁₇N₅O₄
  • Molecular Weight: 307.31 g/mol
  • XLogP3: -0.9
  • Topological Polar Surface Area: 118 Ų

Key Features:

  • Contains a purine derivative which may influence its biological interactions.
  • The presence of a dioxastannol moiety suggests possible applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial and herbicidal properties. The following sections summarize findings from recent studies.

Antimicrobial Activity

  • Mechanism of Action:
    • Compounds with the purine base often interact with nucleic acids and enzymes involved in DNA replication and transcription.
    • The dioxastannol group may enhance the stability and bioavailability of the compound in biological systems.
  • Case Studies:
    • A study demonstrated that derivatives of purine compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that [4-(6-Aminopurin-9-yl)-2,2-dibutyl...] could possess similar properties due to its structural components .

Herbicidal Activity

  • Structure-Activity Relationship (SAR):
    • Research into hexahydrofuro[3,4-b]furan derivatives has indicated that modifications in the side chains can significantly impact herbicidal efficacy.
    • The incorporation of the dioxastannol group may provide novel modes of action against herbicide-resistant weed species .
  • Experimental Findings:
    • In greenhouse trials, compounds structurally related to [4-(6-Aminopurin-9-yl)-2,2-dibutyl...] displayed promising activity against both cold and warm-season grass weeds. This underscores the potential utility of this compound in agricultural applications .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
HerbicidalEffective against resistant weed species

Q & A

Q. How to validate the compound’s purity and identity when commercial standards are unavailable?

  • Methodological Answer :
  • Multi-technique characterization : Combine elemental analysis (C, H, N, Sn), high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, HSQC).
  • Cross-reference with analogs : Compare spectroscopic data with structurally related compounds (e.g., adenosine phosphorothioates) .

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